1-(propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole
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Overview
Description
1-(Propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a pyrrolidine and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-(propan-2-yl)pyrrolidine with sodium azide and a suitable electrophile can lead to the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
1-(Propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and exert its effects .
Comparison with Similar Compounds
Similar Compounds
1-(Propan-2-yl)-4-(pyrrolidin-3-yl)piperazine: Similar in structure but with a piperazine ring instead of a tetrazole ring.
Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate: Contains a pyrrolidine ring and an isopropyl group but differs in the presence of a carbamate group.
Uniqueness
1-(Propan-2-yl)-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the design of new pharmaceuticals and materials .
Properties
Molecular Formula |
C8H15N5 |
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Molecular Weight |
181.24 g/mol |
IUPAC Name |
1-propan-2-yl-5-pyrrolidin-3-yltetrazole |
InChI |
InChI=1S/C8H15N5/c1-6(2)13-8(10-11-12-13)7-3-4-9-5-7/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
QAHBZXYRHUTZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NN=N1)C2CCNC2 |
Origin of Product |
United States |
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